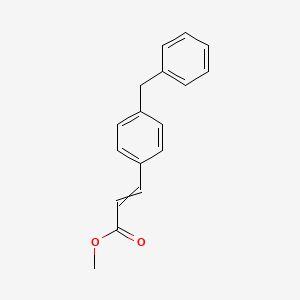
Methyl 3-(4-benzylphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-benzylphenyl)prop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for preparing methyl 3-(4-benzylphenyl)prop-2-enoate involves the aldol condensation of benzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.
Wittig Reaction: Another approach involves the Wittig reaction, where a phosphonium ylide reacts with benzylideneacetone to form the desired ester. This method requires the use of a strong base like sodium hydride and is carried out under an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 3-(4-benzylphenyl)prop-2-enoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon. The major product of this reaction is the corresponding saturated ester.
Substitution: The ester group in this compound can be substituted with various nucleophiles, such as amines or alcohols, under appropriate conditions. This leads to the formation of amides or ethers, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated esters.
Substitution: Amides, ethers.
科学的研究の応用
Chemistry: Methyl 3-(4-benzylphenyl)prop-2-enoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving esters. It can also be employed in the development of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It can also be utilized as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of methyl 3-(4-benzylphenyl)prop-2-enoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The compound can also interact with enzymes involved in oxidation and reduction reactions, influencing various metabolic pathways.
類似化合物との比較
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(4-methoxyphenyl)prop-2-enoate
- Methyl 3-(4-hydroxyphenyl)prop-2-enoate
Comparison: Methyl 3-(4-benzylphenyl)prop-2-enoate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
193819-65-7 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC名 |
methyl 3-(4-benzylphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-19-17(18)12-11-14-7-9-16(10-8-14)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
InChIキー |
WDDNRNBMSMSOBU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CC1=CC=C(C=C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4R,6S)-2,2-Dimethyl-6-(propan-2-yl)-1,3-dioxan-4-yl]methanol](/img/structure/B12569636.png)

![2-[(4-Methoxyphenyl)methoxy]oxirane](/img/structure/B12569647.png)

![7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12569662.png)
![[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12569675.png)

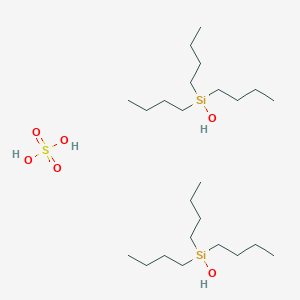
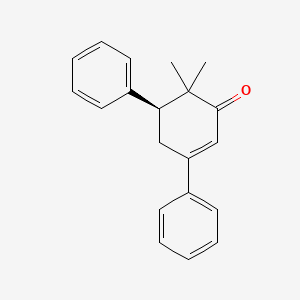

![ethyl 3-[[4-[4-(N'-ethoxycarbonylcarbamimidoyl)phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B12569705.png)
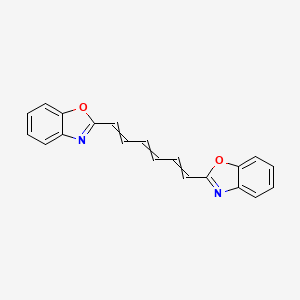
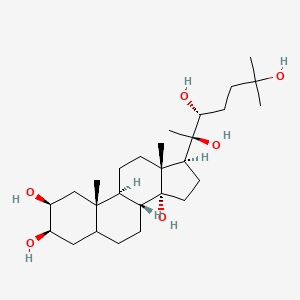
![Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate](/img/structure/B12569723.png)
